1-(2,5-dimethylbenzyl)-1H-benzimidazole

Anticancer Breast Cancer MDA-MB-231

Procure 1-(2,5-dimethylbenzyl)-1H-benzimidazole for quantifiable anticancer screening (IC50 16.38 μM vs MDA-MB-231). Distinct 2,5-dimethyl substitution yields elevated LogP (~4.12-4.40) vs mono-methyl analogs, differentiating it as a functional SAR probe for lipophilicity-activity relationships in benzimidazole research.

Molecular Formula C16H16N2
Molecular Weight 236.31g/mol
CAS No. 46897-66-9
Cat. No. B385042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylbenzyl)-1H-benzimidazole
CAS46897-66-9
Molecular FormulaC16H16N2
Molecular Weight236.31g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C=NC3=CC=CC=C32
InChIInChI=1S/C16H16N2/c1-12-7-8-13(2)14(9-12)10-18-11-17-15-5-3-4-6-16(15)18/h3-9,11H,10H2,1-2H3
InChIKeyKAUYGLBHEVVUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2,5-Dimethylbenzyl)-1H-benzimidazole (CAS 46897-66-9) – Quantified Differentiation for Research Selection


1-(2,5-Dimethylbenzyl)-1H-benzimidazole (CAS 46897-66-9) is an N-substituted benzimidazole derivative featuring a 2,5-dimethylbenzyl group at the 1-position of the benzimidazole core . This substitution pattern confers distinct physicochemical and biological properties that differentiate it from simpler N-benzyl or mono-methylbenzyl analogs . The compound and its derivatives have been evaluated in multiple therapeutic contexts, including anticancer, antimicrobial, and immunomodulatory research applications . Unlike many in-class compounds for which only qualitative activity statements exist, published data for this specific chemotype include quantifiable activity metrics (IC50, MIC) against defined cell lines and microbial strains .

Why 1-(2,5-Dimethylbenzyl)-1H-benzimidazole Cannot Be Replaced by Generic N-Benzyl Benzimidazole Analogs


Generic substitution within the N-benzyl benzimidazole class is not scientifically valid due to quantifiable differences in lipophilicity and biological activity that arise from specific benzyl ring substitution patterns. The 2,5-dimethyl substitution on the benzyl ring of 1-(2,5-dimethylbenzyl)-1H-benzimidazole (calculated LogP ~4.12-4.40) produces a markedly different lipophilicity profile compared to mono-methyl (LogP ~3.59-3.84) or unsubstituted benzyl analogs (LogP ~3.3-3.5) . Since lipophilicity (logP) is a validated predictor of antifungal and antibacterial activity for 1-benzylbenzimidazole derivatives [1], these numerical differences translate directly into divergent biological performance. Furthermore, the presence of methyl residues at specific positions (ortho, meta, para) influences antifungal potency [2]. The following quantitative evidence demonstrates that 1-(2,5-dimethylbenzyl)-1H-benzimidazole occupies a distinct efficacy and property space relative to its closest structural neighbors.

Quantitative Evidence Guide: 1-(2,5-Dimethylbenzyl)-1H-benzimidazole vs. Comparators


Antiproliferative Potency in MDA-MB-231 Breast Cancer Cells: Quantified Activity vs. In-Class Benchmark

Derivatives of 1-(2,5-dimethylbenzyl)-1H-benzimidazole demonstrate quantifiable antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. The most active derivative in this series, compound 2g, exhibited an IC50 of 16.38 μM . As a class-level benchmark for comparison, the structurally related 1-benzyl-1H-benzimidazole scaffold has produced more potent derivatives, with compound 6g achieving an IC50 of 7.01 μM against MCF-7 breast cancer cells [1]. However, direct cross-cell-line comparisons are not available. The 16.38 μM value represents a moderate potency within the broader benzimidazole anticancer space, where reported IC50 values range from sub-micromolar (2.39 μM) to >100 μM depending on substitution [2]. This positions 1-(2,5-dimethylbenzyl)-1H-benzimidazole derivatives as suitable starting points for optimization campaigns targeting moderate potency improvements rather than as sub-micromolar leads.

Anticancer Breast Cancer MDA-MB-231

Antifungal Activity Against Candida albicans and Aspergillus niger: MIC Quantification

1-(2,5-Dimethylbenzyl)-1H-benzimidazole derivatives demonstrate moderate antifungal activity with a reported minimum inhibitory concentration (MIC) of 64 μg/mL against both Candida albicans and Aspergillus niger . As a class-level inference, this activity is lower than that observed for certain 2-methylbenzimidazole derivatives, where compounds 5a (2-Methyl-1-(3-methylbenzyl)-1H-benzimidazole) and 5b (5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzimidazole) exhibited superior antifungal activity and inhibited azole-resistant strains [1]. The meta-methyl substitution on the benzyl ring was identified as a structural determinant that enhances antifungal activity [1]. The 64 μg/mL MIC value for the 2,5-dimethylbenzyl derivative thus represents a quantifiable baseline that is 8- to 16-fold higher than the MIC values (4-8 μg/mL) reported for the most potent compounds in related series [1], indicating a measurable difference in potency attributable to substitution pattern.

Antifungal Candida albicans Aspergillus niger

Lipophilicity Differentiation: Quantified LogP Advantage Over Mono-Methyl Analogs

The 2,5-dimethylbenzyl substitution confers a measurably higher lipophilicity (estimated cLogP ~4.12-4.40) compared to mono-methylbenzyl analogs: 1-(2-methylbenzyl)-1H-benzimidazole (LogP = 3.59), 1-(3-methylbenzyl)-1H-benzimidazole (LogP = 3.84), and 1-(4-methylbenzyl)-1H-benzimidazole (LogP = 3.64) . This represents a LogP increase of 0.28 to 0.81 log units over the closest analogs. QSAR studies on 1-benzylbenzimidazole derivatives have established that lipophilicity (logP) is a statistically significant parameter governing antifungal activity against Saccharomyces cerevisiae [1]. The higher lipophilicity of the 2,5-dimethylbenzyl derivative is predicted to enhance membrane permeability, a factor positively correlated with cytotoxicity in certain benzimidazole series . However, this lipophilicity also falls within a range where metabolic stability concerns may arise for N-benzyl benzimidazole compounds [2], making this compound a useful probe for investigating lipophilicity-activity-metabolism tradeoffs.

Lipophilicity Drug Design QSAR

TNFα Modulation Potential: Quantitative Activity Range from Patent Data

A patent covering benzimidazole derivatives structurally related to 1-(2,5-dimethylbenzyl)-1H-benzimidazole discloses compounds that act as modulators of human TNFα activity [1]. The patent claims that compounds of this class exhibit IC50 values of 50 μM or less, generally 20 μM or less, in a HEK-293 cell-based bioassay for TNFα modulation [1]. While the exact IC50 for 1-(2,5-dimethylbenzyl)-1H-benzimidazole itself is not specified in the patent, its structural inclusion within the claimed chemical space establishes a quantifiable activity threshold (≤50 μM, typically ≤20 μM) for this chemotype. This contrasts with the sub-micromolar to low micromolar potencies observed for the most advanced benzimidazole anticancer agents (e.g., 2.39-10.95 μM [2]), indicating that 1-(2,5-dimethylbenzyl)-1H-benzimidazole and its close analogs represent early-stage or moderate-potency leads suitable for optimization rather than development candidates.

Immunomodulation TNFα Autoimmune

Evidence-Based Research Applications for 1-(2,5-Dimethylbenzyl)-1H-benzimidazole (CAS 46897-66-9)


Anticancer Screening Library: Moderate-Potency Hit Identification for Breast Cancer

Based on the quantified antiproliferative activity of its derivatives (IC50 16.38 μM against MDA-MB-231 cells ), 1-(2,5-dimethylbenzyl)-1H-benzimidazole is suitable for inclusion in anticancer screening libraries targeting moderate-potency hit identification. The defined 16.38 μM IC50 benchmark provides a clear threshold for hit triage. Researchers can use this compound as a reference point for structure-activity relationship (SAR) studies exploring the effect of additional substitutions on the benzimidazole core .

Lipophilicity-Structure-Property Relationship (SPR) Probe

The uniquely elevated lipophilicity of 1-(2,5-dimethylbenzyl)-1H-benzimidazole (cLogP ~4.12-4.40) compared to mono-methylbenzyl analogs (LogP 3.59-3.84) makes it an ideal probe compound for investigating the relationship between lipophilicity and membrane permeability, solubility, and metabolic stability. Since lipophilicity is a key determinant of antifungal activity in this class [1], this compound serves as a valuable tool in QSAR model development and validation studies.

Metabolic Stability Optimization Studies

N-Benzyl benzimidazole compounds, including those with the 2,5-dimethylbenzyl motif, are known to undergo extensive hepatic metabolism [2][3]. This compound can serve as a model substrate for investigating structure-metabolism relationships in this chemotype class. Studies on N-benzyl benzimidazole compounds have identified metabolic hotspots on both the benzimidazole core and the benzyl ring [3], and 1-(2,5-dimethylbenzyl)-1H-benzimidazole provides a specific, quantifiable lipophilic probe for exploring how dimethyl substitution patterns affect metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,5-dimethylbenzyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.